Product packaging for 2-(Benzyl(prop-2-yn-1-yl)amino)ethanol(Cat. No.:CAS No. 13105-78-7)

2-(Benzyl(prop-2-yn-1-yl)amino)ethanol

Cat. No.: B3366031
CAS No.: 13105-78-7
M. Wt: 189.25 g/mol
InChI Key: YYPOTADBPXCJBI-UHFFFAOYSA-N
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Description

Significance in Organic Synthesis and Chemical Biology

Substituted aminoalcohols are a class of organic compounds characterized by the presence of both an amino group and a hydroxyl group. Vicinal aminoalcohols, where these functional groups are on adjacent carbon atoms, are particularly significant. This structural motif is prevalent in a vast number of natural products and is a key pharmacophore in many FDA-approved drugs. Consequently, the development of efficient and stereoselective synthetic methods to access chiral 1,2-aminoalcohols is a major focus in organic synthesis. These compounds serve not only as valuable end-products but also as versatile synthons, ligands for asymmetric catalysis, and chiral auxiliaries.

Similarly, propargylamines, which feature an amino group adjacent to a carbon-carbon triple bond (alkyne), are crucial building blocks in medicinal chemistry and chemical biology. rsc.orgnih.gov The propargylamine (B41283) moiety's unique reactivity allows it to serve as a precursor for a wide array of nitrogen-containing heterocyclic compounds, such as pyrroles, quinolines, and oxazolidinones. st-andrews.ac.uk Furthermore, the alkyne group provides a handle for various chemical transformations, making propargylamine derivatives highly valuable in drug discovery and the synthesis of complex molecular architectures. rsc.orgst-andrews.ac.uk

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15NO B3366031 2-(Benzyl(prop-2-yn-1-yl)amino)ethanol CAS No. 13105-78-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[benzyl(prop-2-ynyl)amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-2-8-13(9-10-14)11-12-6-4-3-5-7-12/h1,3-7,14H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYPOTADBPXCJBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN(CCO)CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00292403
Record name 2-[benzyl(prop-2-ynyl)amino]ethanol
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URL https://comptox.epa.gov/dashboard/DTXSID00292403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13105-78-7
Record name NSC82291
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82291
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[benzyl(prop-2-ynyl)amino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00292403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Benzyl Prop 2 Yn 1 Yl Amino Ethanol and Analogues

Established Synthetic Pathways

Traditional methods for constructing N-substituted aminoethanols rely on robust and well-understood reactions, primarily involving the formation of carbon-nitrogen bonds through nucleophilic attack.

The aminoethanol moiety is a fundamental building block. A primary route to its synthesis involves the regioselective ring-opening of epoxides with amines. organic-chemistry.org For instance, reacting a primary amine with ethylene (B1197577) oxide is a direct method to generate N-substituted 2-aminoethanols. In the context of the target molecule, N-benzylaniline can be reacted with ethylene oxide to produce an analogue, 2-[(N-benzyl-N-phenyl)amino]ethanol. google.com This approach is highly efficient, though it requires careful control of reaction conditions to prevent polymerization of ethylene oxide.

Another established method is the reductive amination of α-hydroxy ketones. nih.gov This involves the condensation of a ketone with an amine to form an imine (or enamine), which is then reduced in situ to the corresponding amine. While effective, this route is more commonly employed for creating chiral amino alcohols using enzymatic or chiral catalysts. nih.govnih.gov

Finally, direct amination of alcohols can be achieved through "borrowing hydrogen" or "hydrogen autotransfer" strategies, often catalyzed by transition metals like ruthenium or iridium. rsc.org This process involves the temporary oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with an amine source, regenerating the catalyst. rsc.org

With an aminoethanol scaffold in hand, the subsequent introduction of the benzyl (B1604629) and propargyl groups is typically achieved via N-alkylation. wikipedia.org This process involves the reaction of an amine with an alkylating agent, such as an alkyl halide. The synthesis of 2-(Benzyl(prop-2-yn-1-yl)amino)ethanol can be envisioned through two primary sequential alkylation routes:

Benzylation followed by Propargylation: Starting with 2-aminoethanol, the first step would be the introduction of the benzyl group using benzyl chloride or bromide. This would form N-benzyl-2-aminoethanol. The subsequent step is the propargylation of this secondary amine using a propargyl halide (e.g., propargyl bromide) to yield the final tertiary amine. molbase.com

Propargylation followed by Benzylation: Alternatively, one could first react 2-aminoethanol with a propargyl halide to form N-(prop-2-yn-1-yl)aminoethanol, followed by benzylation to complete the synthesis.

A significant challenge in the N-alkylation of primary amines is the potential for overalkylation. masterorganicchemistry.com The product of the first alkylation (a secondary amine) is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts as byproducts. masterorganicchemistry.comsavemyexams.com To achieve selective mono-alkylation, reaction conditions must be carefully controlled, often by using a large excess of the starting amine. savemyexams.com

Table 1: Illustrative Sequential Alkylation Strategy

Step Starting Material Reagent Product
1 2-Aminoethanol Benzyl Bromide N-Benzyl-2-aminoethanol

The core chemical transformation underpinning the alkylation strategies described above is the nucleophilic substitution reaction. savemyexams.com In these syntheses, the nitrogen atom of the amine, with its lone pair of electrons, acts as a nucleophile. savemyexams.comsavemyexams.com It attacks the electrophilic carbon atom of an alkyl halide, such as benzyl chloride or propargyl bromide, displacing the halide ion (Cl⁻ or Br⁻) as a leaving group. savemyexams.com

This reaction is a classic example of an SN2 (bimolecular nucleophilic substitution) mechanism, particularly with primary alkyl halides like benzyl and propargyl halides. The reaction rate depends on the concentration of both the amine and the alkyl halide.

The nucleophilicity of the amine is a critical factor. Ammonia (B1221849) can be used to form primary amines from haloalkanes, but the resulting primary amine can then compete with ammonia as the nucleophile, leading to a mixture of primary, secondary, and tertiary amines, and ultimately quaternary ammonium salts. chemguide.co.uk This issue of multiple substitutions is a known drawback of this method for synthesizing specific amines unless a large excess of the initial amine is used or alternative strategies are employed. masterorganicchemistry.comsavemyexams.com

Advanced and Stereoselective Synthesis

Modern synthetic chemistry seeks to improve upon traditional methods by enhancing efficiency, control, and stereoselectivity, particularly for producing chiral molecules for pharmaceutical applications.

The target compound is chiral if the carbon of the ethanol (B145695) backbone bearing the hydroxyl group is considered a stereocenter, which would be the case in substituted analogues. The development of asymmetric routes to synthesize specific enantiomers of amino alcohols is a highly active area of research.

One powerful approach is the asymmetric reductive amination of α-hydroxy ketones. This can be achieved using biocatalysis, employing engineered amine dehydrogenases (AmDHs) or imine reductases (IREDs). nih.govnih.gov These enzymes can convert a prochiral ketone into a chiral amine with very high enantioselectivity (ee). nih.govresearchgate.net

Another strategy involves the asymmetric ring-opening of meso-epoxides . Using a chiral catalyst system, an achiral epoxide can be opened by an amine nucleophile to produce an enantiomerically enriched β-amino alcohol. organic-chemistry.org For example, chiral sulfinamide-based organocatalysts have been shown to effectively catalyze the asymmetric ring-opening of meso-epoxides with anilines. organic-chemistry.org The use of versatile chiral reagents, such as tert-butanesulfinamide developed by the Ellman lab, has become a widespread and robust method for the asymmetric synthesis of a vast array of chiral amines. yale.edu

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing atoms from all starting materials, offer significant advantages in terms of efficiency, atom economy, and operational simplicity. researchgate.net For the synthesis of propargylamines, the most prominent MCR is the A³ coupling (Aldehyde-Alkyne-Amine) reaction. rsc.orgnih.govrsc.org

The general A³ coupling involves the reaction of an aldehyde, a terminal alkyne, and a primary or secondary amine, typically catalyzed by a metal salt, often based on copper or gold. rsc.org The reaction proceeds through the in-situ formation of an iminium ion from the aldehyde and amine, which is then attacked by a metal-acetylide complex generated from the terminal alkyne. rsc.org

To synthesize an analogue of this compound using this approach, one could react benzaldehyde, 2-aminoethanol, and a terminal alkyne. A variation known as the KA² (Ketone-Amine-Alkyne) reaction could also be employed. researchgate.net These methods are exceptionally powerful for rapidly generating libraries of structurally diverse propargylamines. rsc.org

Table 2: A³ Coupling for Propargylamine (B41283) Analogue Synthesis

Aldehyde Amine Alkyne Catalyst (Example) Product Type
Benzaldehyde 2-Aminoethanol Phenylacetylene CuI N-substituted propargylamine

Metal-free A³ coupling protocols are also being developed to align with the principles of green chemistry, further enhancing the utility of this powerful reaction. nih.gov

Palladium-Catalyzed Synthesis of N-Benzyl Propargylamines

The synthesis of N-benzyl propargylamines, the core structure of this compound, can be efficiently achieved through palladium-catalyzed reactions. Palladium catalysis offers a versatile platform for the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, which are crucial for constructing this molecule. While multicomponent reactions like the A³ coupling (aldehyde, alkyne, amine) are traditionally dominated by copper catalysis, palladium-based systems provide alternative and powerful methodologies. nih.govphytojournal.com

One prominent palladium-catalyzed approach involves the cross-coupling of a suitable amine with a benzyl halide or a related electrophile. For the target molecule, this could involve the reaction of 2-(prop-2-yn-1-ylamino)ethanol with a benzyl halide. Alternatively, the N-alkylation of benzylamine (B48309) with a propargyl derivative can be facilitated by a palladium catalyst. wikipedia.org Palladium catalysts, particularly those featuring phosphine (B1218219) ligands, are well-established in N-arylation and N-alkylation reactions, and these principles can be extended to N-benzylation. nih.gov For instance, catalyst systems like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) paired with ligands such as 2-di-tert-butylphosphinobiphenyl have proven effective for the monoarylation of primary amines, a process analogous to benzylation. nih.gov

Another advanced strategy is the palladium-catalyzed C-H activation/functionalization. This method allows for the direct coupling of amines with partners without pre-functionalization. Research has demonstrated the kinetic resolution of benzylamines through palladium(II)-catalyzed C-H cross-coupling, highlighting the reactivity of the benzyl C-H bond under palladium catalysis. chu-lab.org While often used for arylation, this concept can be adapted for alkynylation.

A plausible synthetic route leveraging palladium catalysis is the tandem N-arylation/carboamination reaction. This one-pot process can form multiple bonds and a stereocenter in a single operation, showcasing the efficiency of modern catalytic methods. nih.gov An unprecedented C-benzylation rearrangement reaction catalyzed by palladium has also been reported, providing direct synthesis of benzyl-substituted anilines without the need for a ligand, which could inspire novel routes for N-benzyl compounds. nih.gov

The choice of catalyst, ligand, base, and solvent is critical for optimizing these reactions. Systematic screening has shown that catalysts like Pd(dbpf)Cl₂ with bases such as N-methyldicyclohexylamine in solvents like dimethylformamide (DMF) can be highly effective. organic-chemistry.org The reaction conditions, particularly temperature and pressure, also play a significant role. For example, studies on the palladium-catalyzed carbonylation of benzyl alcohol have demonstrated that adjusting CO pressure can dramatically increase product yields. researchgate.netmdpi.com

Catalyst SystemReaction TypeKey FeaturesPotential Application to Target CompoundReference
Pd₂(dba)₃ / Phosphine Ligand (e.g., BINAP)N-Arylation / CarboaminationOne-pot synthesis forming multiple bonds (C-N, C-C) and stereocenters.Sequential reaction of 2-aminoethanol with a propargyl and a benzyl electrophile. nih.gov
Pd(OAc)₂ / MPAHA LigandC-H Cross-CouplingEnantioselective C-H functionalization for kinetic resolution.Direct C-H alkynylation of N-benzylethanolamine. chu-lab.org
Pd(MeCN)₂Cl₂Dimerization of PropargylaminesCatalyzes coupling of N-aryl propargylamines.Shows reactivity of the propargylamine motif under palladium catalysis. rsc.org
Pd(dbpf)Cl₂ / N-methyldicyclohexylamineHeck ReactionRobust for synthesizing α-benzyl-β-keto esters; optimized conditions.Provides a well-screened catalyst system for coupling benzyl groups. organic-chemistry.org

Emerging Synthetic Strategies

Recent advancements in chemical synthesis have focused on developing more sustainable, efficient, and safer processes. For a molecule like this compound, these emerging strategies offer significant advantages over traditional methods.

Green chemistry principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. mdpi.com In the context of aminoalcohol synthesis, several green approaches are particularly relevant.

One major focus is the replacement of volatile and toxic organic solvents with environmentally benign alternatives like water or ethanol, or conducting reactions under solvent-free conditions. nih.govresearchgate.net Researchers have developed methods for synthesizing 1,2-amino alcohols using visible-light photoredox catalysis in water at room temperature, which is a mild and effective approach. rsc.org Similarly, the aerobic oxidation of benzylic alcohols has been achieved using a palladium catalyst supported on iota-carrageenan in ethanol, offering a recyclable and selective heterogeneous system. nih.gov

The use of heterogeneous catalysts is another cornerstone of green aminoalcohol synthesis. uv.es These catalysts can be easily separated from the reaction mixture by filtration and reused, which is both cost-effective and environmentally friendly. uv.es For instance, a process for producing β-amino alcohols directly from ethylene glycol has been developed using a stable and robust heterogeneous catalyst that operates in diol/water mixtures without the need for organic solvents. uv.es

Metal-free synthesis is also gaining traction. A novel method for synthesizing β-amino alcohols has been demonstrated under mild, metal-free conditions through a two-step Smiles rearrangement, which is particularly effective for N-arylated amino alcohols. acs.org These strategies collectively contribute to a more sustainable production pathway for aminoalcohols and their derivatives.

Green StrategyMethodologyAdvantagesReference
Benign SolventsVisible-light photoredox catalysis in water.Avoids toxic organic solvents; mild reaction conditions. rsc.org
Heterogeneous CatalysisUse of a recoverable and reusable catalyst for aminoalcohol synthesis from diols.Reduces catalyst waste; simplifies product purification; cost-effective. uv.es
Solvent-Free SynthesisMechanochemical grinding or heating neat reactants for A³ coupling.Eliminates solvent waste; high atom economy; reduced environmental impact. nih.govmdpi.com
Metal-Free SynthesisTwo-step Smiles rearrangement.Avoids potentially toxic and expensive metal catalysts. acs.org
Bio-based FeedstocksSustainable amination of bio-based alcohols.Utilizes renewable starting materials. mdpi.com

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch reactor, is a powerful technology for synthesizing fine chemicals and active pharmaceutical ingredients. acs.orgnih.gov This approach offers numerous benefits, including enhanced safety, precise control over reaction parameters, improved heat and mass transfer, and straightforward scalability. amt.uknih.gov

For the synthesis of aminoalcohols and propargylamines, flow chemistry provides significant advantages. The aminolysis of epoxides to form β-amino alcohols has been successfully demonstrated in continuous flow microreactors, drastically reducing reaction times compared to batch processes. unimi.it The synthesis of propargylamines has also been adapted to a continuous flow process using water as a solvent, creating a more environmentally friendly method. researchgate.net

Flow reactors are particularly well-suited for handling hazardous reagents and highly exothermic reactions safely due to the small reaction volumes at any given time. nih.gov This is relevant for reactions involving reactive intermediates common in the synthesis of complex amines. Furthermore, multi-step syntheses can be "telescoped" in a flow system, where the output from one reactor is fed directly into the next, eliminating the need for intermediate workup and purification steps. acs.org This integrated approach can significantly streamline the synthesis of this compound, making the process more efficient and economical.

Chemical Transformations and Reaction Mechanisms of 2 Benzyl Prop 2 Yn 1 Yl Amino Ethanol

Reactions Involving the Propargyl Moiety

The presence of a terminal alkyne, the propargyl group, allows for a variety of addition and cyclization reactions, making it a valuable handle for molecular elaboration.

Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the efficient and regiospecific synthesis of 1,4-disubstituted 1,2,3-triazoles. The propargyl group of 2-(Benzyl(prop-2-yn-1-yl)amino)ethanol readily participates in this transformation.

The reaction involves the in situ formation of a copper(I) acetylide, which then reacts with an organic azide (B81097) in a stepwise manner. The process is highly reliable and proceeds under mild conditions, often in aqueous or alcoholic solvents. For instance, the reaction of propargylamines with azides can be effectively catalyzed by copper nanoclusters generated in situ, leading to high yields of the corresponding triazole products. researchgate.net The kinetics of such reactions have been studied, demonstrating rapid conversion under optimized conditions. researchgate.net

A typical CuAAC reaction involving a propargylamine (B41283) like this compound and an azide, for example, benzyl (B1604629) azide, would yield a 1,2,3-triazole-linked amino alcohol. The reaction is broadly applicable, with various substituted azides being successfully employed to generate a library of triazole derivatives. libretexts.org

Table 1: Examples of CuAAC Reactions with Propargylamines

Propargylamine SubstrateAzide SubstrateCatalyst SystemSolventProduct TypeReference
PropargylamineBenzyl AzideElectrospray-deposited Cu nanoclustersReaction Solution1-Benzyl-4-(aminomethyl)-1H-1,2,3-triazole researchgate.net
N-propargyl 1,5-dideoxy-1,5-imino-D-gulitolAzide-substituted glucoseCu(I)VariousTriazole-linked pseudo-disaccharide iminosugars organic-chemistry.org
PhenylacetyleneBenzyl AzideSupported Cu-Co bimetallic oxidesWater1-Benzyl-4-phenyl-1H-1,2,3-triazole libretexts.org

This table presents examples of CuAAC reactions with propargylamine derivatives to illustrate the versatility of the reaction.

Hydration and Other Alkynylation Reactions

The terminal alkyne of this compound can undergo hydration to form a methyl ketone. This transformation is typically catalyzed by mercury(II) salts, but greener alternatives using gold catalysts have been developed. Gold(I) complexes, for instance, have been shown to effectively catalyze the hydration of propargyl esters. nih.gov The reaction proceeds via the π-activation of the alkyne by the gold catalyst, followed by the nucleophilic attack of water.

Beyond hydration, the alkyne functionality serves as a linchpin for various other "alkynylation" reactions, which transform the C-C triple bond into other functional groups or heterocyclic systems. A notable example is the synthesis of substituted oxazoles. N,1,1-tricarbonylated propargylamines, upon treatment with butyllithium, undergo ring closure between the ethynyl (B1212043) and carbamoyl (B1232498) groups to yield 2,5-disubstituted oxazole-4-carboxylates. acs.orgacs.org This cyclization can also be achieved by heating the propargylamine with ammonium (B1175870) acetate. acs.orgacs.org Another route to oxazoles involves the NIS-mediated iodocyclization of N-sulfonyl propargylamides, which proceeds via a 5-exo-dig pathway to form iodoalkylidenedihydrooxazoles that can be further oxidized to oxazoles. adichemistry.com

Furthermore, propargylamines can be converted into isoxazoles through a one-pot oxidation/cyclization sequence. The oxidation of the propargylamine to the corresponding oxime, followed by a copper(I)-mediated intramolecular cyclization, provides a regioselective route to 5-substituted and 3,5-disubstituted isoxazoles. organic-chemistry.org

Domino and Cascade Reactions Initiated by the Alkyne

The reactivity of the propargyl group can initiate domino and cascade reactions, allowing for the rapid construction of complex molecular architectures from simple starting materials. These reactions involve a sequence of intramolecular and/or intermolecular transformations that occur in a single pot.

For example, a one-pot, catalyst-free domino reaction involving primary amines, formaldehyde (B43269), boronic acids, and propiolic acids has been developed for the chemoselective synthesis of N-benzyl propargylamines. acs.orgorganic-chemistry.org This process involves the in situ formation of an active amine via a Petasis reaction, which then undergoes a decarboxylative coupling with the propiolic acid. acs.orgorganic-chemistry.org

Another example is the cascade cyclization of 1-(2-aminophenyl)prop-2-ynols with internal alkynols, which leads to the formation of a fused 5,5,6-tricyclic N,O-containing skeleton. This reaction involves alkynol cycloisomerization, intermolecular substitution, and subsequent cyclizations, forming four new bonds in a single operation. tcichemicals.com Similarly, o-(2-acyl-1-ethynyl)benzaldehydes react with amino acid derivatives in a cascade fashion to produce indeno[2,1-c]pyran-3-ones and 1-oxazolonylisobenzofurans. sigmaaldrich.combyjus.com

Reactions Involving the Amine Moiety

The tertiary amine in this compound is a nucleophilic and basic center, enabling reactions such as alkylation, acylation, and participation in Mannich-type condensations.

Alkylation and Acylation Reactions

The nitrogen atom of the amino group can be further functionalized through alkylation and acylation reactions. N-alkylation introduces an additional alkyl group to the nitrogen, which can significantly alter the molecule's properties. chemistrysteps.com For instance, the N-alkylation of primary amines is a fundamental process in organic synthesis. chemistrysteps.com While early studies on N-alkylation of phenethylamines with simple alkyl groups showed diminished activity, N-benzylation was found to dramatically improve both binding affinity and functional activity at certain receptors. derpharmachemica.com The reaction of benzylamine (B48309) derivatives with alkyl halides or other alkylating agents in the presence of a base is a common method for N-alkylation.

Acylation of the amine with acyl chlorides or anhydrides introduces an acyl group, forming an amide. This transformation is often straightforward and can be used to install a variety of functional groups. For example, the acetylation of benzyl alcohol can be catalyzed by amines. nih.gov

Table 2: Examples of N-Alkylation and N-Acylation of Amines

Amine SubstrateReagentReaction TypeProduct TypeReference
N1,N1-diethylpentane-1,4-diamineAlkylating agentN-alkylationModified antiviral compounds chemistrysteps.com
4-iodo-2,5-dimethoxyphenethylamineN-(2-methoxy)benzyl bromideN-benzylationN-benzyl phenethylamine derpharmachemica.com
Benzyl alcoholAcetyl chlorideAmine-catalyzed acetylationBenzyl acetate nih.gov

This table provides examples of N-alkylation and acylation reactions of amines to illustrate the general transformations.

Mannich-type Reactions

The Mannich reaction is a three-component condensation involving an active hydrogen compound, an aldehyde (commonly formaldehyde), and a primary or secondary amine, leading to the formation of a β-amino carbonyl compound known as a Mannich base. mdpi.com As a secondary amine, this compound can participate in this reaction.

The mechanism begins with the formation of an iminium ion from the amine and formaldehyde. mdpi.com This electrophilic iminium ion then reacts with the enol form of a carbonyl compound (the active hydrogen compound). mdpi.com A wide range of carbonyl compounds, including ketones, aldehydes, and esters, can be used as the CH-acidic component. libretexts.org

For instance, terminal alkynes can be condensed with aqueous formaldehyde and secondary amines under copper(I) catalysis to yield tertiary propargylamines. researchgate.net The synthesis of β-amino ketones can be achieved through the Mannich reaction of an aromatic amine, an aromatic aldehyde, and an aromatic ketone. These reactions are often catalyzed by acids or bases.

Cyclization Reactions for Heterocycle Formation

The unique structure of this compound, featuring a terminal alkyne (propargyl group) and a nucleophilic tertiary amine, makes it a valuable precursor for the synthesis of various nitrogen-containing heterocycles. The reactivity of the propargylamine moiety is central to these transformations, which can proceed through several catalytic pathways. mdpi.comresearchgate.net

Palladium-catalyzed cyclization of propargylamines with 1,3-dienes can yield complex structures like chloromethylene pyrrolidines with high efficiency and selectivity. researchgate.net Similarly, gold-catalyzed intramolecular cyclization of related N-propargylamides, often involving an oxidant, can lead to the formation of oxazole (B20620) derivatives. acs.org Silver catalysis has also been employed in the carboxylative cyclization of propargylamines, which proceeds through a vinyl-silver intermediate. rsc.org

Base-catalyzed or -promoted reactions offer another route. An efficient, base-mediated intramolecular cyclization of N-propargylamines is known to produce a diverse range of pyrroles in high yields. organic-chemistry.org In some cases, a base like potassium tert-butoxide can catalyze a 4-exo-dig cyclization of N-benzyl propiolamides to form α-methylene-β-lactams. researchgate.net

Furthermore, the propargylamine unit is a key building block in multicomponent reactions. The A³ coupling (Aldehyde-Alkyne-Amine) reaction, for instance, is a primary method for synthesizing propargylamines themselves, which are then used as versatile intermediates for nitrogen-containing biologically active compounds. libretexts.orgwikipedia.orgphytojournal.com The mechanism involves the in-situ formation of an iminium ion from an aldehyde and amine, which is then attacked by a metal acetylide. phytojournal.comresearchgate.netmdpi.com

While not a direct cyclization of the starting material, the Paal-Knorr synthesis provides an analogy for forming pyrroles. This classic method involves the condensation of a 1,4-dicarbonyl compound with a primary amine. wikipedia.orgalfa-chemistry.comorganic-chemistry.org The propargyl group in this compound could be chemically transformed into a dicarbonyl equivalent, thus enabling this type of cyclization.

Table 1: Selected Cyclization Strategies for Propargylamine Derivatives This table is interactive. Users can sort and filter the data.

Catalyst/Reagent System Reactant Type Resulting Heterocycle Reference(s)
Palladium Catalyst / 1,3-Dienes Propargylamine Chloromethylene Pyrrolidine researchgate.net
Gold Catalyst / Oxidant N-Propargylamide 5-Oxazole Ketone acs.org
Silver Catalyst / CO₂ Propargylamine Vinyloxazolidinone rsc.org
Palladium(II) Acetate N-Aryl Propargylamine Quinoline mdpi.com
Potassium tert-Butoxide (Base) N-Benzyl Propiolamide α-Methylene-β-Lactam researchgate.net
Base-mediated N-Propargylamine Substituted Pyrrole organic-chemistry.org

Reactions Involving the Hydroxyl Moiety

Oxidation Reactions of the Alcohol Group

The primary alcohol of the ethanolamine (B43304) moiety in this compound can be selectively oxidized to the corresponding aldehyde. A key challenge in such transformations is achieving chemoselectivity, preserving the easily oxidizable tertiary amine, the benzyl group, and the terminal alkyne.

Catalytic systems based on 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) are highly effective for this purpose. gychbjb.com The combination of a copper(I) salt, such as copper(I) iodide (CuI) or bromide (CuBr), with TEMPO and a base like 2,2'-bipyridine (B1663995) or N-methylimidazole under an oxygen or air atmosphere provides a robust method for the aerobic oxidation of primary alcohols. nih.gov This system is known for its high selectivity, oxidizing primary alcohols to aldehydes without affecting secondary alcohols or other sensitive functional groups. nih.gov Benzylic and allylic alcohols are particularly reactive, often reaching completion within hours at room temperature. nih.gov The reaction can be performed with ambient air as the terminal oxidant, making it a practical and environmentally conscious choice. nih.gov

Table 2: Catalytic Systems for Selective Alcohol Oxidation This table is interactive. Users can sort and filter the data.

Catalyst System Co-oxidant/Atmosphere Key Features Reference(s)
CuI / TEMPO / Base Air or O₂ High chemoselectivity for 1° alcohols; mild, room temperature conditions. nih.gov
Fe(NO₃)₃ / 4-OH-TEMPO O₂ Mild conditions, effective for aerobic oxidation. gychbjb.com
Ru / TEMPO Air Effective for aliphatic alcohols at elevated temperatures. globethesis.com
TEMPO / NaBr / NaOCl NaOCl Rapid, cost-effective system suitable for continuous flow processes. acs.org

Etherification and Esterification Transformations

The hydroxyl group of this compound can readily undergo etherification and esterification to yield a variety of derivatives.

Etherification: Iron-catalyzed dehydrative etherification represents a modern, eco-friendly approach. acs.orgnih.gov Symmetrical etherification can be achieved using a simple catalyst like iron(III) chloride hexahydrate (FeCl₃·6H₂O) in a green solvent such as propylene (B89431) carbonate. acs.org For the synthesis of unsymmetrical ethers (cross-etherification), a combination of an iron(II) source, like iron(II) triflate (Fe(OTf)₂) or iron(II) chloride (FeCl₂), with a specialized ligand (e.g., a pyridine (B92270) bis-imidazoline or bis-thiazoline) is highly effective. nih.govresearchgate.net These systems allow the coupling of a benzylic alcohol with a wide range of other primary or secondary alcohols in good to excellent yields, often with high selectivity and no formation of symmetrical byproducts. nih.govresearchgate.net

Esterification: Esterification of N-substituted amino alcohols is a fundamental transformation. It can be achieved by reacting the alcohol with a carboxylic acid under acidic conditions (Fischer esterification), or more commonly, with a more reactive acylating agent like an acyl chloride or anhydride (B1165640) in the presence of a base. For substrates containing both amino and alcohol groups, organobase catalysis offers a mild and efficient method. acs.org Bases such as 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) can effectively catalyze the amidation of esters with amino alcohols; this principle can be adapted for direct esterification. acs.org Alternatively, the amino acid or peptide can be converted to its ester in the presence of an alkyl hydrosulfate, which can be generated in situ from chlorosulfonic acid and the corresponding alcohol. google.com

Table 3: Iron-Catalyzed Etherification of Benzylic Alcohols This table is interactive. Users can sort and filter the data.

Catalyst System Reaction Type Solvent Key Features Reference(s)
FeCl₃·6H₂O Symmetrical Propylene Carbonate Green, recyclable solvent system. acs.orgnih.gov
Fe(OTf)₂ / Pyridine bis-imidazoline ligand Unsymmetrical (Cross) Dichloromethane High selectivity for unsymmetrical ethers, mild conditions. researchgate.net
Fe(OTf)₃ / NH₄Cl Symmetrical & Unsymmetrical Dichloromethane Additive suppresses side reactions. nih.govacs.org
FeCl₂·4H₂O / Pyridine bis-thiazoline ligand Unsymmetrical (Cross) Propylene Carbonate High selectivity in a green solvent. nih.gov

Mechanistic Investigations of Key Transformations

Elucidation of Reaction Intermediates

Understanding the transient species formed during the reactions of this compound is crucial for optimizing conditions and predicting outcomes. While direct observation of intermediates for this specific molecule is scarce, their nature can be inferred from well-studied analogous reactions.

In Cyclization Reactions: Metal-catalyzed cyclizations involving the propargyl group proceed through distinct intermediates. In copper-catalyzed tandem Sonogashira-cyclization reactions, a copper-acetylide complex is a key intermediate formed after the initial coordination of the alkyne to the copper catalyst. nih.gov For palladium-catalyzed processes, the mechanism involves two independent but interconnected cycles for palladium and copper (if used). wikipedia.orgrsc.org A critical step is the formation of a palladium-acetylide species, which then undergoes reductive elimination to form the product. libretexts.org In copper-free Sonogashira reactions, a π-alkyne-palladium complex is formed prior to deprotonation. libretexts.org In silver-catalyzed carboxylative cyclizations, the formation of a vinyl-silver intermediate has been identified, which can then be trapped by an electrophile. rsc.org For A³ coupling reactions, an iminium ion , generated in situ from an aldehyde and amine, is the electrophilic species that is attacked by the nucleophilic metal acetylide. phytojournal.comnih.gov

In Hydroxyl Group Reactions: The mechanism of TEMPO-catalyzed oxidation involves the oxoammonium ion as the active oxidizing species. This cation is generated from the TEMPO radical by a co-oxidant. It accepts a hydride from the alcohol, forming the aldehyde and the corresponding hydroxylamine, which is then re-oxidized to regenerate the catalyst.

For iron-catalyzed etherification, mechanistic studies suggest an ionic pathway where the iron(III) catalyst acts as a Lewis acid. acs.org The reaction of the iron catalyst with a benzylic alcohol leads to a zwitterionic intermediate . This species then reacts with a second alcohol molecule, proceeding via dehydration and the in situ formation of a benzylic carbocation , which is then trapped by the nucleophilic alcohol to form the ether. nih.govacs.org

Kinetic Studies of Reaction Processes

Kinetic studies provide quantitative insight into reaction rates and dependencies on reactant concentrations, helping to elucidate mechanisms.

For Oxidation Reactions: Kinetic studies of alcohol oxidation catalyzed by TEMPO have been performed. For instance, the aerobic oxidation of alcohols using a TEMPO/Ru system has been studied to establish a kinetic equation based on reaction parameters. globethesis.com The kinetics of TEMPO/HNO₃ catalyzed oxidation have also been investigated. globethesis.com These studies typically analyze the reaction rate's dependence on the concentrations of the substrate (alcohol), the catalyst (TEMPO), and the co-oxidant. While specific rate constants for this compound are not published, the reaction would be expected to follow similar kinetic models, likely showing a first-order dependence on the alcohol and the active oxidant species.

For Etherification Reactions: The kinetics of iron(III)-catalyzed dehydrative etherification have been investigated. These studies revealed that the formation of symmetrical ethers follows zero-order kinetics , while the formation of unsymmetrical ethers follows first-order kinetics . nih.govacs.org This difference suggests that for symmetrical ether formation, the rate-determining step does not involve the alcohol concentration (above a certain threshold), whereas for unsymmetrical ethers, the concentration of one of the alcohol partners is crucial in the rate-determining step. These findings are consistent with a mechanism involving the rapid formation of a catalyst-alcohol complex followed by a slower, rate-determining reaction with a second alcohol molecule. nih.govacs.org

Derivatization and Analogue Synthesis of 2 Benzyl Prop 2 Yn 1 Yl Amino Ethanol

Structural Modifications for Scaffold Diversification

Diversification of the 2-(Benzyl(prop-2-yn-1-yl)amino)ethanol scaffold can be achieved by targeting its reactive sites.

Modification of the Hydroxyl Group: The primary alcohol is amenable to several common transformations. Esterification, through reaction with various acyl chlorides or carboxylic acids, can introduce a wide array of functional groups. For instance, reaction with acetyl chloride would yield 2-(benzyl(prop-2-yn-1-yl)amino)ethyl acetate. Furthermore, oxidation of the alcohol could first yield an aldehyde, which can then be used in subsequent reactions like reductive amination or Wittig reactions to extend the carbon chain.

Modification of the Benzyl (B1604629) Group: The aromatic ring of the benzyl group is susceptible to electrophilic aromatic substitution. Reactions such as nitration, halogenation, or Friedel-Crafts acylation/alkylation could introduce substituents at the ortho, meta, or para positions, thereby modulating the electronic and steric properties of the molecule.

Modification of the Propargyl Group: The terminal alkyne is a highly versatile functional group. It can undergo hydration to form a ketone, carboxylation to form a carboxylic acid, or participate in coupling reactions like the Sonogashira coupling to append other aryl or vinyl groups. Most notably, it is an ideal substrate for cycloaddition reactions.

Synthesis of N-Substituted Analogues

The synthesis of analogues with different substituents on the nitrogen atom is typically achieved by employing alternative starting materials rather than by substitution on the final tertiary amine. The general synthetic route to N,N-disubstituted aminoethanols often involves the reaction of a primary or secondary amine with an appropriate electrophile.

For example, analogues of this compound could be prepared by starting with N-benzylaminoethanol and introducing a different unsaturated group in place of the propargyl moiety via alkylation. Conversely, starting with N-(prop-2-yn-1-yl)aminoethanol would allow for the introduction of various substituted benzyl groups. A general synthesis for related N-benzyl amino alcohols involves reacting a primary amine, such as aniline, with benzyl chloride to form a secondary amine, which then reacts with ethylene (B1197577) oxide to yield the final amino alcohol. google.com This modular approach allows for the systematic variation of both the benzyl and the second N-substituent to build a library of analogues for further study.

Development of Heterocyclic Derivatives

The terminal alkyne of the propargyl group is an excellent functional handle for the synthesis of heterocyclic derivatives, most prominently through azide-alkyne cycloaddition reactions, a cornerstone of "Click Chemistry". nih.govchemie-brunschwig.ch The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction provides a highly efficient and regioselective method to form 1,4-disubstituted 1,2,3-triazole rings. iris-biotech.de

This reaction would involve treating this compound with a variety of organic azides (R-N₃) in the presence of a copper(I) catalyst. The resulting triazole ring acts as a stable, aromatic linker, connecting the parent scaffold to a diverse range of R-groups. This method is widely used for creating libraries of compounds for biological screening due to its reliability, high yield, and mild reaction conditions. chemie-brunschwig.chmdpi.com

Below is a table illustrating potential heterocyclic derivatives synthesized via the CuAAC reaction.

Reactant Azide (B81097) (R-N₃)Resulting Derivative NameR-Group Introduced
Benzyl Azide2-((Benzyl((1-(benzyl)-1H-1,2,3-triazol-4-yl)methyl)amino)ethanolBenzyl
Phenyl Azide2-((Benzyl((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)amino)ethanolPhenyl
3-Azidopropanoic acid3-(4-(((2-Hydroxyethyl)(benzyl)amino)methyl)-1H-1,2,3-triazol-1-yl)propanoic acidPropanoic acid
1-Azido-4-fluorobenzene2-((Benzyl((1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)amino)ethanol4-Fluorophenyl

Structure-Activity Relationship (SAR) Studies in Chemical Design

Specific Structure-Activity Relationship (SAR) studies for derivatives of this compound are not described in the current body of scientific literature. However, the design of such a study would be a critical step in developing compounds with potential therapeutic applications. An SAR study systematically investigates how each structural modification to a parent compound influences its biological activity.

For the derivatives described above, an SAR study would involve several key comparisons:

Impact of the Triazole Substituent: By synthesizing a library of 1,2,3-triazole derivatives (as described in 4.3) with varying R-groups (e.g., aromatic, aliphatic, acidic, basic), researchers could determine which substituents enhance or diminish biological activity. For example, comparing the activity of the benzyl-substituted triazole with the 4-fluorophenyl-substituted triazole would reveal the effect of electronic changes on the appended ring. mdpi.com

Role of the Hydroxyl Group: The importance of the hydroxyl group could be assessed by comparing the activity of the parent compound with its esterified or oxidized analogues (from section 4.1). This would clarify if the alcohol acts as a hydrogen bond donor or if its modification can lead to improved properties.

Influence of Benzyl Ring Substitution: Analogues with substituents on the benzyl ring would be compared to the unsubstituted parent compound. This would elucidate the steric and electronic requirements for activity at that position of the molecule. Studies on related N-benzyl structures have shown that substitutions on this ring can dramatically alter biological activity and receptor selectivity. nih.gov

By systematically synthesizing and testing these derivatives, a comprehensive SAR profile could be constructed, guiding the rational design of more potent and selective compounds based on the this compound scaffold.

Theoretical and Computational Studies of 2 Benzyl Prop 2 Yn 1 Yl Amino Ethanol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For 2-(Benzyl(prop-2-yn-1-yl)amino)ethanol, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), can provide deep insights into its behavior. nih.gov

Electronic Structure Analysis

An analysis of the electronic structure reveals the distribution of electrons within the molecule, which is fundamental to understanding its stability, reactivity, and intermolecular interactions. Key parameters obtained from DFT calculations include optimized molecular geometry (bond lengths and angles), atomic charges, and dipole moment. The optimized geometry represents the lowest energy structure of the molecule in the gas phase.

Table 1: Selected Optimized Geometrical Parameters for this compound (Calculated at B3LYP/6-311G(d,p) level)

Parameter Bond/Angle Calculated Value
Bond Length C(benzyl)-N 1.47 Å
C(propargyl)-N 1.46 Å
C(ethanol)-N 1.48 Å
C≡C 1.21 Å
O-H 0.97 Å
Bond Angle C(benzyl)-N-C(propargyl) 110.5°
C(benzyl)-N-C(ethanol) 111.2°
C(propargyl)-N-C(ethanol) 109.8°

Note: The data in this table is illustrative and based on typical values for similar functional groups.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is plotted over the electron density, with different colors representing different potential values.

For this compound, the MEP map would show the most negative potential (typically colored red) localized around the oxygen atom of the hydroxyl group and the nitrogen atom, indicating these are the primary sites for electrophilic attack. The region around the acidic acetylenic proton of the propargyl group and the hydrogen of the hydroxyl group would exhibit the most positive potential (colored blue), marking them as sites susceptible to nucleophilic attack. The π-electron cloud of the benzyl (B1604629) group would show a region of moderate negative potential.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

In this compound, the HOMO is expected to be primarily localized on the benzyl group and the nitrogen atom, which are the most electron-rich parts of the molecule. The LUMO is likely distributed over the benzyl ring and the propargyl group. A smaller HOMO-LUMO gap suggests higher reactivity. For a related molecule, benzyl 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate, the calculated HOMO-LUMO energy gap is 4.0319 eV. nih.gov A similar value would be expected for the title compound.

Table 2: Calculated Frontier Molecular Orbital Energies (Illustrative)

Parameter Energy (eV)
HOMO Energy -6.35 eV
LUMO Energy -2.30 eV

Note: The data in this table is illustrative and based on values for structurally similar compounds. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

The biological and chemical activity of a flexible molecule like this compound is highly dependent on its three-dimensional conformation.

Conformational Analysis: This involves systematically exploring the potential energy surface of the molecule to identify stable conformers (local minima). For this molecule, key degrees of freedom include the rotation around the C-N bonds and the C-C and C-O bonds of the ethanol (B145695) chain. researchgate.net The relative energies of different conformers can be calculated using DFT or other quantum mechanical methods. The analysis would likely reveal several low-energy conformations stabilized by weak intramolecular interactions, such as a possible hydrogen bond between the hydroxyl group and the nitrogen atom.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of the molecule's behavior over time, taking into account temperature and solvent effects. nih.govmdpi.com By simulating the molecule in a solvent box (e.g., water or ethanol), one can observe its conformational changes, flexibility, and interactions with solvent molecules. researchgate.net MD simulations can reveal the dominant conformations present in solution and the timescales of transitions between them, offering a more realistic understanding of the molecule's behavior in a condensed phase than static calculations alone.

Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties, which can be used to aid in the characterization of the compound.

Vibrational Spectroscopy (IR and Raman): DFT calculations can compute the vibrational frequencies and intensities of the molecule. These theoretical spectra can be compared with experimental data to confirm the structure and assign vibrational modes. Key predicted peaks for this compound would include the O-H stretch, the C≡C-H stretch of the alkyne, aromatic C-H stretches, and various C-N and C-O stretching and bending modes. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. scielo.br These calculations, when performed on the lowest energy conformers and averaged based on their Boltzmann populations, can provide theoretical NMR spectra that are highly valuable for interpreting experimental results.

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima in a UV-Vis spectrum. researchgate.net For this molecule, transitions would likely involve π→π* excitations within the benzyl ring and n→π* transitions involving the nitrogen lone pair. Calculations can also be performed in different solvents using models like the Polarizable Continuum Model (PCM) to predict solvatochromic shifts. ajchem-a.com

Reaction Mechanism Modeling through Computational Approaches

Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface of a reaction. For this compound, several reactions could be modeled:

Cycloaddition Reactions: The propargyl group is a versatile handle for cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition ("click chemistry") or photochemical [3+2] cycloadditions. acs.org DFT can be used to model the reaction pathway, locate transition states, and calculate activation barriers, thereby providing insights into the reaction's feasibility, regioselectivity, and stereoselectivity.

Reactions at the Amino and Hydroxyl Groups: The nucleophilicity of the nitrogen and oxygen atoms can be studied by modeling their reactions with various electrophiles. For instance, the mechanism of N-alkylation or O-acylation could be investigated.

By modeling these potential reactions, computational studies can help predict the most likely products, optimize reaction conditions, and design new synthetic routes involving this versatile chemical scaffold.

Advanced Analytical Characterization Techniques for 2 Benzyl Prop 2 Yn 1 Yl Amino Ethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of the molecular structure of organic compounds. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR and ¹³C NMR Investigations

¹H NMR Spectroscopy: Proton NMR spectroscopy is used to determine the number and type of hydrogen atoms in a molecule. For 2-(Benzyl(prop-2-yn-1-yl)amino)ethanol, the ¹H NMR spectrum is predicted to exhibit distinct signals corresponding to the different proton environments in the benzyl (B1604629), propargyl, and ethanolamine (B43304) moieties. The chemical shifts are influenced by the electron density around the protons, which is affected by adjacent functional groups. For instance, the protons of the benzyl group (C₆H₅CH₂) are expected to appear in the aromatic region, while the methylene (B1212753) protons adjacent to the nitrogen and oxygen atoms will be shifted downfield. The terminal alkyne proton is anticipated to have a characteristic chemical shift.

¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are dependent on their hybridization and the electronegativity of the atoms they are bonded to. The aromatic carbons of the benzyl group, the sp-hybridized carbons of the alkyne, and the sp³-hybridized carbons of the ethanolamine and benzyl methylene groups are all expected to resonate at characteristic frequencies.

Predicted NMR Data for this compound

Assignment Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
Phenyl (C₆H₅)7.25-7.40 (m, 5H)127.0-138.0
Benzyl CH₂~3.6-3.8 (s, 2H)~58.0-60.0
N-CH₂ (ethanol)~2.7-2.9 (t, 2H)~55.0-57.0
O-CH₂ (ethanol)~3.6-3.8 (t, 2H)~58.0-60.0
Propargyl CH₂~3.3-3.5 (d, 2H)~45.0-47.0
Alkyne CH~2.2-2.4 (t, 1H)~72.0-74.0
Alkyne C-~78.0-80.0
OHVariable, broad-

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

Two-Dimensional (2D) NMR Experiments for Structural Elucidation

To unambiguously assign the ¹H and ¹³C signals and to confirm the connectivity of the molecular fragments, a series of two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, COSY would show correlations between the N-CH₂ and O-CH₂ protons of the ethanolamine group, and between the propargyl CH₂ and the alkyne CH protons.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. This would allow for the direct assignment of each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for connecting the different functional groups. For example, HMBC would show correlations between the benzyl CH₂ protons and the carbons of the phenyl ring, as well as the N-CH₂ carbons. It would also confirm the connection between the propargyl CH₂ group and the nitrogen atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It can be used to confirm the three-dimensional structure of the molecule. chemicalbook.com

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a very precise measurement of the mass of a molecule, which allows for the determination of its elemental formula. The exact mass of this compound (C₁₂H₁₅NO) is 189.115364 Da. sigmaaldrich.com HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would be expected to show a protonated molecule [M+H]⁺ at m/z 189.1154. The high accuracy of this measurement helps to distinguish the compound from other isomers or compounds with the same nominal mass.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is particularly useful for analyzing complex mixtures and for quantifying the amount of a specific compound in a sample. molbase.com An LC-MS method for this compound would involve developing a suitable chromatographic separation, likely using a reversed-phase column, followed by detection with a mass spectrometer. The mass spectrometer could be operated in full scan mode to detect all ions within a certain mass range, or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for higher sensitivity and specificity, targeting the [M+H]⁺ ion at m/z 189.1. scbt.com

Predicted Fragmentation Pattern in Mass Spectrometry

Upon ionization, the molecular ion of this compound is expected to undergo fragmentation. Key predicted fragments would include:

m/z Proposed Fragment Structure
91Tropylium cation[C₇H₇]⁺
144Loss of the ethanol (B145695) group[C₁₀H₁₀N]⁺
158Loss of the propargyl group[C₉H₁₂NO]⁺

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.

The IR spectrum of this compound is expected to show characteristic absorption bands for the various functional groups. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group, likely broadened due to hydrogen bonding. nist.gov The C-H stretching vibrations of the aromatic ring would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretches would be in the 2850-3000 cm⁻¹ region. A sharp, weak band around 3300 cm⁻¹ is characteristic of the terminal alkyne C-H stretch, and a band in the region of 2100-2260 cm⁻¹ would correspond to the C≡C triple bond stretch. The C-N and C-O stretching vibrations are expected in the fingerprint region (below 1500 cm⁻¹). chemscene.comnist.gov

Predicted Vibrational Frequencies for this compound

Functional Group Predicted IR Absorption (cm⁻¹)
O-H stretch (alcohol)3200-3600 (broad)
C-H stretch (alkyne)~3300 (sharp, weak)
C-H stretch (aromatic)3000-3100
C-H stretch (aliphatic)2850-3000
C≡C stretch (alkyne)2100-2260 (weak)
C=C stretch (aromatic)1450-1600
C-O stretch (alcohol)1050-1260
C-N stretch (amine)1020-1250

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to its distinct structural motifs: the hydroxyl group, the tertiary amine, the aromatic benzyl group, and the terminal alkyne of the propargyl group.

Based on established correlation tables and spectral data of analogous compounds, the anticipated FTIR absorption bands for this compound are detailed below.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Expected Intensity
O-H (Alcohol)Stretching3500 - 3200Strong, Broad
C≡C-H (Alkyne)Stretching3300 - 3250Strong, Sharp
C-H (Aromatic)Stretching3100 - 3000Medium
C-H (Aliphatic)Stretching3000 - 2850Medium
C≡C (Alkyne)Stretching2150 - 2100Weak to Medium
C=C (Aromatic)Ring Stretching1600, 1495, 1450Medium to Weak
C-N (Amine)Stretching1260 - 1020Medium
C-O (Alcohol)Stretching1260 - 1000Strong
C-H (Aromatic)Out-of-plane Bending900 - 675Strong

The broad O-H stretching band is a hallmark of the alcohol functional group and is indicative of hydrogen bonding. The sharp, strong absorption around 3300 cm⁻¹ is characteristic of the terminal alkyne C-H stretch. The weaker C≡C stretching absorption is also a key indicator of the propargyl moiety. The presence of the benzyl group would be confirmed by the aromatic C-H stretches above 3000 cm⁻¹ and the characteristic C=C ring stretching vibrations in the 1600-1450 cm⁻¹ region. The C-N and C-O stretching vibrations are expected in the fingerprint region and provide further confirmation of the molecule's structure.

Raman Spectroscopy

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a complementary technique to FTIR. Molecular vibrations that result in a change in polarizability are Raman active. For this compound, Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations.

The key expected Raman signals for the compound are outlined in the following table:

Functional Group Vibrational Mode Expected Raman Shift (cm⁻¹) Expected Intensity
C≡C (Alkyne)Stretching2150 - 2100Strong
C=C (Aromatic)Ring Breathing~1000Strong
C-H (Aromatic)Stretching3100 - 3000Medium
C-H (Aliphatic)Stretching3000 - 2850Medium
C-N (Amine)Stretching1200 - 1000Weak to Medium

A significant advantage of Raman spectroscopy in this context is the strong signal expected for the C≡C triple bond, which is often weak in FTIR spectra. Conversely, the O-H stretching vibration of the alcohol is typically weak in Raman spectra. The symmetric "ring breathing" mode of the benzene (B151609) ring around 1000 cm⁻¹ is another characteristic and often strong signal in the Raman spectrum of benzyl-containing compounds. The combination of FTIR and Raman data provides a more complete vibrational profile of the molecule.

X-ray Crystallography for Solid-State Structure Determination

While specific crystallographic data for this compound is not publicly available, a hypothetical analysis would yield crucial structural parameters. The expected findings from an X-ray diffraction study would include:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, which is the basic repeating unit of the crystal lattice.

Space Group: The symmetry operations that describe the arrangement of molecules within the crystal.

Atomic Coordinates: The precise x, y, and z coordinates of each non-hydrogen atom in the molecule.

Bond Lengths and Angles: Accurate measurements of the distances between bonded atoms and the angles between adjacent bonds. For instance, the C-C bond lengths in the phenyl ring would be expected to be in the range of 1.36-1.41 Å, while the C≡C triple bond of the propargyl group would be approximately 1.20 Å. The C-N, C-O, and various C-C single bond lengths would also be determined with high precision.

Intermolecular Interactions: The analysis would reveal any significant intermolecular forces, such as hydrogen bonding involving the hydroxyl group, which would influence the crystal packing.

The resulting crystal structure would provide unambiguous confirmation of the connectivity and stereochemistry of this compound.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared with the theoretical percentages calculated from the molecular formula to confirm the compound's empirical formula and assess its purity.

The molecular formula for this compound is C₁₂H₁₅NO. The theoretical elemental composition can be calculated as follows:

Molecular Weight:

C: 12 * 12.011 g/mol = 144.132 g/mol

H: 15 * 1.008 g/mol = 15.120 g/mol

N: 1 * 14.007 g/mol = 14.007 g/mol

O: 1 * 15.999 g/mol = 15.999 g/mol

Total Molecular Weight: 189.258 g/mol

Theoretical Elemental Percentages:

%C = (144.132 / 189.258) * 100 = 76.15%

%H = (15.120 / 189.258) * 100 = 7.99%

%N = (14.007 / 189.258) * 100 = 7.40%

%O = (15.999 / 189.258) * 100 = 8.45%

The following table summarizes the theoretical elemental composition:

Element Symbol Theoretical Percentage (%)
CarbonC76.15
HydrogenH7.99
NitrogenN7.40
OxygenO8.45

Experimental results from an elemental analyzer for a pure sample of this compound are expected to be in close agreement (typically within ±0.4%) with these theoretical values, thereby verifying the empirical formula of C₁₂H₁₅NO.

Role As a Building Block in Complex Organic Synthesis

Precursor in the Synthesis of N-Heterocyclic Compounds

The inherent functionalities of 2-(Benzyl(prop-2-yn-1-yl)amino)ethanol make it an ideal starting material for the synthesis of a variety of nitrogen-containing heterocyclic compounds. The presence of the propargyl group, a terminal alkyne, and the amino alcohol moiety allows for a range of cyclization strategies.

Propargylamines are well-established precursors for heterocycles such as pyrroles, imidazoles, and oxazoles. rsc.orgnih.gov The triple bond can undergo various activation modes, including metal-catalyzed processes, to facilitate intramolecular cyclization. researchgate.net For instance, the intramolecular cyclization of N-propargyl amino alcohols can lead to the formation of valuable heterocyclic systems like morpholines and piperazines. researchgate.netorganic-chemistry.org

The general strategies for the synthesis of such heterocycles often involve the intramolecular attack of the hydroxyl or amino group onto the activated alkyne. The benzyl (B1604629) group on the nitrogen atom can influence the reactivity and stereoselectivity of these cyclization reactions and can also serve as a protecting group that can be removed at a later stage.

Table 1: Representative Examples of N-Heterocycle Synthesis from Propargylamine (B41283) Derivatives

Precursor TypeHeterocyclic ProductCatalyst/ReagentsReaction ConditionsYield (%)Reference
N-Propargylic β-enaminonesFunctionalized PyrroleCs₂CO₃-42-96 researchgate.net
Propargyl amines and CO₂Tetramic acid derivativesAgOAc, DBUMild conditionsup to 96 researchgate.net
N-PropargylamidesOxazoles/OxazolinesPIDA, LiI-- researchgate.net
Alkenyl AlcoholsOxacyclesAcid-catalyzed-- researchgate.net

This table presents examples of heterocycle synthesis from compounds structurally related to this compound, demonstrating the versatility of the propargylamine moiety.

Application in Natural Product Synthesis Scaffolds

The structural motifs present in this compound are found within various classes of natural products, making it a valuable synthon in their total synthesis. rsc.orgelsevierpure.com The amino alcohol backbone is a common feature in many biologically active molecules, and the propargylamine unit provides a handle for introducing further complexity.

While direct incorporation of the entire molecule may be rare, derivatives possessing the N-benzyl-N-propargylamino functionality are utilized in the construction of key intermediates for natural product synthesis. The propargyl group, for example, can participate in powerful carbon-carbon bond-forming reactions such as the Sonogashira coupling, allowing for the attachment of diverse aryl or vinyl substituents. google.com

Utilization in Polymer Chemistry and Material Science

The dual functionality of this compound, particularly the terminal alkyne and the nucleophilic amino alcohol, makes it a highly attractive monomer for the synthesis of functional polymers. rsc.orgresearchgate.net The propargyl group is a key player in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a highly efficient and orthogonal reaction for polymer synthesis and modification.

This compound can be envisioned as a monomer in several polymerization strategies:

Click Polymerization: The terminal alkyne can react with diazide monomers in a step-growth polymerization to form polytriazoles.

Ring-Opening Polymerization: The amino alcohol functionality can potentially initiate the ring-opening polymerization of cyclic esters or other monomers. mdpi.com

Functional Monomer: It can be incorporated as a comonomer to introduce pendant alkyne and benzylamine (B48309) functionalities into a polymer chain. These functionalities can then be used for post-polymerization modifications, allowing for the creation of materials with tailored properties. researchgate.net

The resulting polymers containing the this compound unit would possess unique characteristics. The benzylamine moiety can impart specific solubility, thermal, and mechanical properties, while the propargyl group (or the resulting triazole ring) offers sites for further functionalization, cross-linking, or the attachment of bioactive molecules. revmaterialeplastice.roresearchgate.net

Table 2: Polymerization Approaches Utilizing Propargylamine Functionality

Polymerization TypeMonomer(s)Key FeaturesResulting Polymer PropertiesReference
Benzoxazine PolymerizationPhenol, Propargylamine, ParaformaldehydeLow polymerization temperatureHigh thermal stability, low flammability rsc.org
Photochemical PolymerizationPropargylamine-based polymers with porphyrinElectron transfer reactionsPhotochemically active materials revmaterialeplastice.ro
Ring-Opening Polymerizationγ-Benzyl-L-glutamate-N-carboxyanhydride, PPG-diamineSynthesis of shape-memory polypeptidesShape memory behavior, biocompatibility mdpi.com

This table highlights polymerization methods where propargylamine or related structures are used to create advanced materials, suggesting potential applications for polymers derived from this compound.

Construction of Multifunctional Molecular Architectures

The term "multifunctional molecular architectures" refers to complex molecules designed to exhibit multiple, often synergistic, biological or material properties. The unique combination of functional groups in this compound makes it an excellent scaffold for the design of such molecules. nih.gov

The propargylamine moiety is a well-known pharmacophore in medicinal chemistry, notably found in inhibitors of monoamine oxidase (MAO), which are used in the treatment of neurodegenerative diseases like Parkinson's disease. rsc.org The N-benzyl group is also a common feature in many biologically active compounds, contributing to binding interactions with protein targets. google.com The ethanolamine (B43304) portion can be modified to modulate solubility and pharmacokinetic properties.

By utilizing the reactive handles of this compound, medicinal chemists can append other pharmacophores or targeting ligands. For example, the terminal alkyne can be "clicked" with an azide-modified drug molecule to create a dual-action therapeutic agent. The hydroxyl group can be esterified or etherified to attach other functional units. This modular approach allows for the rapid generation of libraries of complex molecules for drug discovery and other applications. rsc.org

Catalytic Applications of 2 Benzyl Prop 2 Yn 1 Yl Amino Ethanol and Its Derivatives

Ligand Design for Metal-Catalyzed Reactions

There is no available literature on the design or application of 2-(Benzyl(prop-2-yn-1-yl)amino)ethanol as a ligand in metal-catalyzed reactions. The potential for this molecule to act as a bidentate N,O-ligand, coordinating to a metal center through the nitrogen atom of the tertiary amine and the oxygen atom of the hydroxyl group, is a recognized concept for analogous amino alcohols. However, no studies have been published that explore this for the title compound.

Chiral Ligands in Asymmetric Catalysis

While the structure of this compound contains a stereocenter, making a chiral version of this molecule theoretically possible for use in asymmetric catalysis, no research has been found on its synthesis in an enantiomerically pure form or its application as a chiral ligand. The development of chiral amino alcohol ligands is a significant area of research in asymmetric synthesis, but studies have focused on other structural analogues nih.gov.

Role in Transition Metal-Mediated Transformations

No documented examples exist of this compound or its derivatives being employed as ligands in transition metal-mediated transformations. Research in this area often involves the use of related structures such as propargylamines or benzylamines in reactions like A³-coupling (aldehyde-alkyne-amine) mdpi.com, but the specific role of this compound in such transformations has not been investigated.

Organocatalytic Applications

The tertiary amine functionality within this compound suggests a potential for it to act as an organocatalyst. Tertiary amines are known to catalyze a variety of organic reactions. However, there are no published studies that have explored or reported the use of this compound for this purpose. The field of organocatalysis extensively utilizes amino compounds, but the catalytic activity of this specific molecule remains un-investigated in the available scientific literature nih.gov.

Catalyst Support and Immobilization Strategies

The presence of a hydroxyl group and a terminal alkyne (in the propargyl group) provides functional handles that could theoretically be used to immobilize this compound or its metallic complexes onto a solid support. This is a common strategy to enhance catalyst stability and reusability rsc.orgnih.gov. For instance, the alkyne could be used in "click" chemistry reactions for attachment to a support. Nevertheless, no research has been published detailing any attempts or successful strategies for the immobilization of this particular compound for catalytic use.

Biological Relevance: Mechanistic Insights and Design Principles

Molecular Interactions with Biological Targets

The structural features of 2-(benzyl(prop-2-yn-1-yl)amino)ethanol suggest several potential mechanisms of interaction with biological macromolecules.

Covalent Bonding with Reactive Residues

The propargyl group (prop-2-yn-1-yl) is a key functional group known to participate in covalent bonding with biological targets. This terminal alkyne can be involved in irreversible inhibition, particularly with enzymes that utilize a flavin adenine (B156593) dinucleotide (FAD) cofactor. The propargyl group can be oxidized by the FAD cofactor within the enzyme's active site, leading to the formation of a reactive intermediate that then forms a covalent adduct with the enzyme or the cofactor itself, leading to irreversible inhibition.

Enzyme Interaction and Inhibition Mechanisms (e.g., Monoamine Oxidases, Cholinesterases)

Derivatives containing the benzyl (B1604629) and propargylamine (B41283) moieties have been investigated as inhibitors of monoamine oxidases (MAOs) and cholinesterases (ChEs), enzymes crucial in neurobiology.

Monoamine Oxidase (MAO) Inhibition:

MAOs are enzymes responsible for the degradation of monoamine neurotransmitters. The propargylamine group is a well-established pharmacophore for MAO inhibitors. Docking studies of benzylidene-prop-2-ynyl-amine analogues have shown that the propargyl group positions itself close to the FAD cofactor in the active site of MAO. nih.gov The inhibitory potency is influenced by the distance between the alkyne group and the N5 of FAD, as well as hydrogen bonding interactions. nih.gov For instance, certain pyridazinobenzylpiperidine derivatives have been identified as potent and selective MAO-B inhibitors. mdpi.comresearchgate.net

Compound TypeTarget EnzymeKey Structural FeatureInhibitory Activity (IC50)Reference
Benzylidene-prop-2-ynyl-amine analoguesMAO-APropargyl groupAs low as 14 nM for some analogues nih.gov
Pyridazinobenzylpiperidine derivativesMAO-BBenzylpiperidineKi values in the micromolar range mdpi.comresearchgate.net

Cholinesterase (ChE) Inhibition:

Derivatives containing benzyl and propargylamine functionalities have also shown potential as cholinesterase inhibitors. For example, a polyfunctionalized pyridine (B92270) derivative incorporating a N-methyl-N-(prop-2-yn-1-yl)amino moiety demonstrated potent inhibition of acetylcholinesterase (AChE) with an IC50 value of 13 nM. researchgate.netnih.gov The benzyl group in such compounds often interacts with the active site of the enzyme. nih.gov

Ligand Design Principles for Biomolecular Recognition

The design of ligands for specific biological targets often involves the strategic combination of different functional groups to optimize binding affinity and selectivity. For compounds related to this compound, key design principles include:

Hydrophobic Interactions: The benzyl group provides a bulky, hydrophobic moiety that can interact with hydrophobic pockets in enzyme active sites or receptor binding sites. nih.gov

Hydrogen Bonding: The hydroxyl group of the ethanolamine (B43304) portion can act as a hydrogen bond donor and acceptor, forming crucial interactions with amino acid residues in the target protein.

Covalent Modification: The propargyl group serves as a reactive handle for covalent inhibition, a strategy often employed for achieving potent and long-lasting effects.

Linker Optimization: The length and flexibility of the linker connecting the key pharmacophoric groups can significantly impact the binding affinity and selectivity. researchgate.netnih.gov

Modulation of Biochemical Pathways

By inhibiting key enzymes like MAOs and ChEs, compounds structurally related to this compound can modulate critical biochemical pathways. Inhibition of MAO-B, for example, leads to an increase in the levels of dopamine (B1211576) in the brain, a strategy used in the management of Parkinson's disease. mdpi.comresearchgate.net Similarly, the inhibition of AChE increases the levels of the neurotransmitter acetylcholine, which is a therapeutic approach for Alzheimer's disease.

Design of Compounds with Specific Bioactivities (e.g., Antiproliferative, Antimycobacterial)

The benzyl and propargyl moieties are also found in compounds designed for other therapeutic areas, such as oncology and infectious diseases.

Structure-Activity Relationship (SAR) Studies for Biological Effects

SAR studies on analogous compounds have provided valuable insights into the structural requirements for specific biological activities.

Antiproliferative Activity:

Analogues of the marine alkaloid makaluvamine, which feature substituted benzyl side chains, have demonstrated significant antiproliferative effects against cancer cell lines. nih.gov For example, 4-chloro and 4-methyl substituted benzyl analogs showed potent activity against the MCF-7 breast cancer cell line. nih.gov The position and nature of the substituent on the benzyl ring can greatly influence the antiproliferative potency. In another study, alcohol-containing thieno[2,3-b]pyridine (B153569) analogues with benzyl functionality showed better antiproliferative activity than their benzoyl counterparts. mdpi.com

Compound ClassTargetKey Structural FeatureActivity (IC50)Reference
Benzyl analogs of makaluvamineMCF-7 breast cancer cells4-chloro-benzyl group1.8 µM nih.gov
Benzyl analogs of makaluvamineMCF-7 breast cancer cells4-methyl-benzyl group2.3 µM nih.gov
Thieno[2-3-b]pyridine analoguesHCT116 and MDA-MB-231 cellsSecondary benzyl alcohol25-50 nM for most potent compounds mdpi.com

Antimycobacterial Activity:

Pyrazolo[1,5-a]pyrimidines have been identified as potent inhibitors of mycobacterial ATP synthase, a key enzyme for the survival of Mycobacterium tuberculosis. nih.gov SAR studies on these compounds have explored various substitutions on phenyl rings and have shown that these modifications can significantly impact their antimycobacterial activity. nih.gov

Future Research Directions and Challenges

Development of Novel Synthetic Routes

The classical synthesis of 2-(benzyl(prop-2-yn-1-yl)amino)ethanol typically involves the sequential N-alkylation of 2-(benzylamino)ethanol, first with a propargyl halide. Future research is poised to move beyond these traditional, often multi-step, processes towards more atom-economical and environmentally benign strategies, particularly through multicomponent reactions (MCRs).

A significant challenge is to achieve the selective one-pot synthesis of this tertiary amine from simpler precursors. The A³ (aldehyde-alkyne-amine) and KA² (ketone-alkyne-amine) coupling reactions, which have revolutionized propargylamine (B41283) synthesis, offer a promising avenue. nih.govacs.org Future work could focus on a four-component reaction involving benzaldehyde, ethanolamine (B43304), a propargyl source, and a reducing agent, or a direct A³ coupling using N-benzylethanolamine, an appropriate alkyne, and an aldehyde.

The development of advanced catalytic systems will be crucial. Heterogeneous catalysts, such as copper(I)-doped zeolites (CuI-USY) or copper nanoparticles on supports like titanium dioxide (CuNPs/TiO₂), have shown high efficacy and reusability in solvent-free propargylamine syntheses. acs.orgnih.gov Applying these catalysts to the synthesis of this compound could offer significant advantages in terms of yield, purity, and sustainability. nih.gov A key research challenge will be to optimize reaction conditions to prevent side reactions, such as the over-alkylation or polymerization of reactants.

Synthetic StrategyPrecursorsPotential CatalystKey AdvantagesResearch Challenge
Traditional Alkylation N-Benzylethanolamine, Propargyl BromidePhase Transfer CatalystWell-established procedureUse of hazardous reagents, moderate yields
A³ Coupling Benzaldehyde, Ethanolamine, PhenylacetyleneCuI / Ag₂O NanoparticlesHigh atom economy, one-pot synthesis rsc.orgControlling selectivity for the desired product
Heterogeneous Catalysis Ketone, Alkyne, AmineCuI-USY ZeoliteCatalyst reusability, solvent-free conditions acs.orgAdapting for primary alcohol-containing amines
Decarboxylative Coupling Ketone, Alkynoic Acid, AmineCuO/Fe₂O₃Avoids use of gaseous acetylene (B1199291) nih.govFunctional group tolerance (hydroxyl group)

Integration with Advanced Computational Design

Computational chemistry offers a powerful, predictive toolkit to accelerate research and overcome challenges associated with this compound. To date, no dedicated computational studies on this specific molecule have been reported, representing a significant opportunity.

Future research should employ Density Functional Theory (DFT) to model the mechanisms of both its synthesis and subsequent transformations. For instance, DFT calculations can elucidate the transition states of competing pathways in multicomponent syntheses, helping to rationally design catalysts and reaction conditions that favor the desired product. nih.gov It can also predict the feasibility and regioselectivity of unexplored cycloaddition or cyclization reactions, guiding experimental efforts and minimizing resource-intensive trial-and-error screening.

Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking could be used to predict the biological potential of derivatives. By creating a virtual library of compounds derived from the parent molecule (e.g., triazoles from click chemistry), researchers can screen for potential interactions with biological targets like enzymes or receptors. This approach, which has been applied to related amino alcohol structures, can identify promising candidates for development as therapeutic agents, saving considerable time and resources in the drug discovery pipeline. evitachem.com

Broadening Scope in Chemical Biology and Materials Science

The structural features of this compound make it an attractive building block for applications beyond traditional organic synthesis, particularly in the fields of chemical biology and materials science.

In chemical biology, the terminal alkyne is a bioorthogonal handle. This allows the molecule to be used as a probe for "click" labeling of biomolecules in living systems without interfering with native biological processes. Future work could involve incorporating this molecule into larger structures, such as peptides or drug candidates, to enable their visualization and tracking within cells. The N-benzyl and hydroxyl groups offer sites for further modification to tune properties like solubility and cell permeability.

In materials science, the molecule holds potential as a functional monomer or surface modification agent. The alkyne group can participate in polymerization reactions or be grafted onto surfaces via click chemistry. The hydroxyl group can form esters or ethers, while the amine can interact with acidic surfaces or be quaternized to introduce charge. Future research could explore its use in creating functional polymers with tailored properties or for modifying the surfaces of materials like silica (B1680970) to create chelate adsorbents for metal ion extraction, a concept demonstrated with similar amino alcohol silane (B1218182) derivatives. evitachem.com The challenge will be to control the polymerization or surface deposition processes to create well-defined, functional materials.

Q & A

Q. What synthetic strategies are commonly employed for the preparation of 2-(Benzyl(prop-2-yn-1-yl)amino)ethanol?

The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, benzylamine derivatives can react with propargyl bromide under basic conditions to introduce the propargyl group, followed by ethanolamine functionalization. Reaction optimization often involves pH control and temperature modulation (e.g., 0–5°C for propargyl group stability) to minimize side reactions like alkyne dimerization. Characterization via 1^1H/13^{13}C NMR and IR spectroscopy is critical to confirm the tertiary amine and propargyl moieties .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : To resolve the benzyl aromatic protons (δ 7.2–7.4 ppm), propargyl C≡CH proton (δ 2.5–3.0 ppm), and ethanolamine hydroxyl group (δ 1.5–2.0 ppm).
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., expected [M+H]+^+ for C12_{12}H16_{16}N2_2O: 220.1216).
  • HPLC with UV detection : Monitors purity (>98%) using wavelengths optimized for benzyl absorption (e.g., 225–304 nm) .

Q. What are the recommended storage conditions to ensure compound stability?

Storage at -20°C under inert atmosphere (argon/nitrogen) is advised to prevent propargyl group oxidation and ethanolamine hygroscopicity. Long-term stability (>5 years) is achievable with periodic purity checks via HPLC or TLC .

Advanced Research Questions

Q. How can researchers mitigate side reactions involving the propargyl group during synthesis?

Propargyl groups are prone to Glaser coupling (dimerization) under basic or oxidative conditions. Strategies include:

  • Using low-temperature reactions (0–5°C) and non-polar solvents (e.g., dichloromethane).
  • Adding radical scavengers (e.g., BHT) to suppress free-radical pathways.
  • Employing palladium/copper catalysts for controlled alkyne reactivity. Reaction progress should be monitored via GC-MS to detect byproducts like dipropargylamine .

Q. What computational methods are suitable for predicting the compound’s reactivity in nucleophilic or catalytic systems?

Density Functional Theory (DFT) calculations can model:

  • Electrophilicity : Propargyl group’s electron-deficient nature in Michael addition reactions.
  • Transition states : For amine alkylation or alkyne cyclization pathways. Software like Gaussian or ORCA, combined with molecular docking, can predict interactions in biochemical systems (e.g., enzyme inhibition) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from impurity profiles (e.g., trace aldehydes from ethanolamine degradation) or assay variability. Solutions include:

  • Strict QC protocols : Use certified reference standards (e.g., TraceCERT®) for calibration.
  • Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects.
  • Metabolite screening : LC-MS/MS to identify degradation products that may interfere with activity .

Q. What methodologies are effective for studying the compound’s potential as a biochemical probe?

  • Fluorescent labeling : Conjugation with dansyl chloride or BODIPY tags to track cellular uptake via confocal microscopy.
  • Kinetic assays : Measure inhibition constants (KiK_i) against target enzymes (e.g., kinases) using radiometric or fluorescence polarization assays.
  • SPR (Surface Plasmon Resonance) : Quantify binding affinity to protein targets in real-time .

Experimental Design & Data Analysis

Q. How to design a robust structure-activity relationship (SAR) study for derivatives of this compound?

Key steps:

  • Scaffold diversification : Synthesize analogs with modified benzyl (e.g., halogenated) or propargyl (e.g., alkyl-substituted) groups.
  • High-throughput screening : Test analogs in parallel against a panel of biological targets (e.g., GPCRs, ion channels).
  • Multivariate analysis : Use PCA (Principal Component Analysis) to correlate structural features (e.g., logP, polar surface area) with activity .

Q. What statistical approaches are recommended for analyzing contradictory solubility or stability data?

  • ANOVA : To assess batch-to-batch variability in solubility measurements.
  • Accelerated stability studies : Apply the Arrhenius equation to predict degradation rates at different temperatures.
  • Outlier detection : Use Grubbs’ test to identify anomalous data points in replicate experiments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.